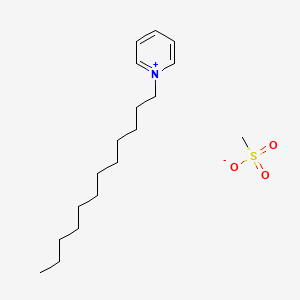

1-Dodecylpyridin-1-ium methanesulfonate

Description

1-Dodecylpyridin-1-ium methanesulfonate is a quaternary ammonium compound comprising a pyridinium cation substituted with a dodecyl (C12) alkyl chain and paired with a methanesulfonate anion. Comparisons with structurally or functionally analogous compounds, such as other methanesulfonate salts or pyridinium-based surfactants, are essential to infer its properties and risks.

Properties

CAS No. |

63274-79-3 |

|---|---|

Molecular Formula |

C18H33NO3S |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

1-dodecylpyridin-1-ium;methanesulfonate |

InChI |

InChI=1S/C17H30N.CH4O3S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h11,13-14,16-17H,2-10,12,15H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

IQKAIDAQZFXDEZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.CS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium methanesulfonate can be synthesized through the quaternization of pyridine with 1-bromododecane, followed by anion exchange with methanesulfonate. The reaction typically involves heating pyridine with 1-bromododecane at reflux for several hours to form 1-dodecylpyridinium bromide. This intermediate is then treated with methanesulfonic acid or a methanesulfonate salt to exchange the bromide anion with methanesulfonate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same quaternization and anion exchange reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecylpyridin-1-ium methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the methanesulfonate anion.

Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-dodecylpyridinium hydroxide.

Scientific Research Applications

1-Dodecylpyridin-1-ium methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.

Biology: The compound can be used in studies involving cell membrane interactions due to its surfactant properties.

Medicine: Research into its potential as an antimicrobial agent is ongoing.

Industry: It is used in formulations for detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-dodecylpyridin-1-ium methanesulfonate is primarily based on its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the pyridinium and methanesulfonate groups interact with polar environments. This amphiphilic nature allows it to reduce surface tension and disrupt cell membranes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Comparison :

- Cation : Lead²⁺ (divalent metal ion) vs. Dodecylpyridinium⁺ (organic surfactant cation).

- Anion : Methanesulfonate⁻ (common to both).

Physicochemical Properties :

- Physical State : Lead methanesulfonate is a colorless aqueous solution, stable under standard conditions .

- Reactivity : Corrosive to metals; decomposes under fire to release sulfur oxides and lead fumes .

Ethyl Methanesulfonate

Structural Comparison :

- Cation : Ethyl group (simple alkyl) vs. Dodecylpyridinium⁺ (bulky surfactant).

- Anion : Methanesulfonate⁻ (common to both).

Physicochemical Properties :

Sodium 2-Methylprop-2-ene-1-Sulphonate

Structural Comparison :

- Cation: Na⁺ (inorganic) vs. Dodecylpyridinium⁺ (organic).

- Anion : Allyl sulfonate (unsaturated sulfonate) vs. Methanesulfonate⁻ (saturated).

Physicochemical Properties :

- Stability: Reactive monomer; polymerizes under heat or light .

Key Difference : The unsaturated sulfonate anion in sodium 2-methylprop-2-ene-1-sulphonate enables polymerization, unlike the inert methanesulfonate anion in the target compound.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.